(E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one
Description
The compound (E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by:
- A thioxothiazolidin-4-one core, which is a sulfur-containing heterocycle known for its role in modulating biological activity, particularly in anti-inflammatory and enzyme-inhibitory contexts.
- A furan-2-ylmethylene substituent at position 5, contributing π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-13(16-6-1-2-7-16)5-8-17-14(19)12(22-15(17)21)10-11-4-3-9-20-11/h3-4,9-10H,1-2,5-8H2/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMRGYIBEMGXCL-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of (E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one typically involves several key steps:
- Formation of the Thioxothiazolidinone Core : This is achieved through the reaction of a thioamide with a haloketone.
- Introduction of the Furan Ring : A condensation reaction with furfural introduces the furan moiety.
- Attachment of the Pyrrolidine Group : This step involves a nucleophilic substitution to incorporate the pyrrolidine derivative into the structure.
These synthetic routes are crucial for developing derivatives with enhanced biological properties .
Biological Activity
The biological activity of thiazolidinone derivatives, including (E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one, has been extensively studied. Key findings include:
Anticancer Activity
Thiazolidinones have been recognized for their anticancer properties. Recent studies indicate that derivatives of thiazolidinones can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms : These compounds may induce apoptosis and inhibit cell cycle progression by targeting specific molecular pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 48a | MCF-7 | 0.16 | Apoptosis induction |
| 48b | A2780 | 0.11 | Cell cycle arrest |
| 48c | HT-29 | 0.12 | Pro-apoptotic signaling |
Antimicrobial Activity
Thiazolidinone derivatives have also shown promise as antimicrobial agents. For instance, studies have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-HIV Activity
In silico studies involving molecular docking have indicated that some thiazolidinone derivatives may interact effectively with HIV proteins, although toxicity issues have limited their practical application against HIV .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinones is essential for optimizing their biological activity. Modifications at specific positions on the thiazolidinone scaffold can significantly enhance efficacy and selectivity:
- Position 2 Modifications : Alterations at this position have been linked to improved anticancer activity.
Case Studies
Several case studies illustrate the compound's potential:
- Chandrappa et al. (2010) explored various thioxothiazolidinone derivatives and highlighted their anticancer effects across multiple cancer cell lines.
- Recent Advances in synthetic strategies have led to compounds exhibiting dual inhibition properties against certain enzymes, further validating their therapeutic potential .
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidinone ring, a furan moiety, and a pyrrolidine group. The thiazolidinone structure is associated with various biological activities, while the furan ring enhances reactivity and interaction with biological targets. The presence of the pyrrolidine group indicates potential applications in drug development, especially for therapeutic agents targeting specific diseases.
Anticancer Activity
Research has shown that thiazolidinone derivatives, including those with furan moieties, exhibit moderate to strong antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to (E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one can inhibit cell proliferation in leukemia cells in a dose-dependent manner .
Case Study:
A study assessing the anticancer properties of thiazolidinones found that modifications at specific positions significantly influenced their efficacy. The introduction of electron-donating groups was crucial for enhancing anticancer activity .
Anti-inflammatory Properties
Compounds containing the thiazolidinone framework have been identified as promising anti-inflammatory agents. They can inhibit key pathways involved in inflammation, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study:
A compound from the thiazolidinone class was shown to reduce leukocyte recruitment in mouse models of acute peritonitis, indicating its potential as an anti-inflammatory drug .
Antimicrobial Activity
The structural features of (E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one suggest it may possess antimicrobial properties. Similar compounds have been linked to effective inhibition of bacterial growth and could be developed into new antibiotics .
Mechanistic Insights
Understanding the interaction mechanisms of this compound with biological macromolecules is critical for its application in drug development. Molecular docking studies can elucidate binding affinities and mechanisms of action against target proteins or enzymes. In vitro assays further validate these predictions by assessing the compound's effects on specific cell lines or isolated enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Key analogues and their distinguishing features:
Pharmacokinetic and Physicochemical Comparisons
Table 1: Drug-Likeness Parameters
Research Findings and Implications
- Synthetic Accessibility: The target compound’s pyrrolidinyl chain and furan substituent are synthetically tractable, unlike 623936-41-4’s complex isobutoxy-pyrazole moiety.
- Oral Bioavailability: The target’s moderate TPSA and rotatable bond count align with Lipinski’s Rule of Five, suggesting better oral absorption than bulkier analogues (e.g., 623936-41-4) but inferior to optimized candidates like C6 .
- Future Directions: Structural optimization should focus on increasing Fsp3 (e.g., replacing furan with a saturated heterocycle) and reducing rotatable bonds to enhance drug-likeness.
Q & A
Q. What computational tools predict the compound’s pharmacokinetic or toxicity profiles?
- Molecular docking (AutoDock, Glide) simulates interactions with metabolic enzymes (e.g., CYP450). ADMET prediction software (e.g., SwissADME) estimates bioavailability, blood-brain barrier penetration, and hepatotoxicity .
Data Contradiction Analysis
| Parameter | Reported Data | Resolution Strategy | Reference |
|---|---|---|---|
| Anticancer IC₅₀ | 2 µM (breast cancer) vs. 20 µM (lung) | Test under standardized conditions (cell line, passage number, assay duration). | |
| Solubility | High in DMSO vs. Low in PBS | Use co-solvents (e.g., Cremophor EL) or nanoformulation for in vivo studies. |
Key Structural and Functional Insights
- Reactive Sites : The α,β-unsaturated ketone enables Michael addition reactions with biological thiols .
- Bioactivity Hotspots : The pyrrolidine-3-oxo-propyl group enhances membrane permeability, while the furan-methylene moiety contributes to π-π stacking with aromatic residues in targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
